methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-1-phenyl-5-phenylsulfanylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(22)16-15(12-19-23)17(25-14-10-6-3-7-11-14)21(20-16)13-8-4-2-5-9-13/h2-12,23H,1H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSPXRZTCKCPO-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NO)SC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
A β-keto ester precursor, such as ethyl 3-oxo-3-(phenylsulfanyl)propanoate, is condensed with phenylhydrazine under acidic or basic conditions to form the pyrazole ring. For example, reacting phenylhydrazine with a β-keto ester bearing a phenylsulfanyl group at the β-position yields 1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate. The regioselectivity of this reaction is critical, as the phenylsulfanyl group must occupy position 5, which is governed by the electronic and steric effects of the substituents.
Introduction of the Hydroxyimino Methyl Group
The formylation of position 4 is achieved via Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride, followed by oximation with hydroxylamine hydrochloride. For instance, treating 1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate with DMF and POCl3 generates the 4-formyl intermediate, which is subsequently reacted with NH2OH·HCl to yield the (E)-hydroxyimino methyl group.
Key Conditions :
- Cyclocondensation: Ethanol, reflux, 12–24 hours.
- Formylation: DMF, POCl3, 0–5°C, 2 hours.
- Oximation: NH2OH·HCl, ethanol, 60°C, 4 hours.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer a streamlined pathway to complex pyrazoles. A one-pot synthesis involving a β-keto ester, phenylhydrazine, and phenylsulfenyl chloride has been explored:
Simultaneous Cyclization and Sulfanylation
In this approach, phenylhydrazine reacts with ethyl acetoacetate and phenylsulfenyl chloride in the presence of a base (e.g., triethylamine). The reaction proceeds via in situ formation of a thioether intermediate, which undergoes cyclization to form the pyrazole ring. Subsequent formylation and oximation steps introduce the hydroxyimino methyl group, as described in Section 1.2.
Advantages :
Limitations :
Post-Modification of Preformed Pyrazole Cores
Functionalization of a preassembled pyrazole skeleton is a viable strategy for introducing complex substituents.
Sulfanylation via Nucleophilic Aromatic Substitution
A halogen atom at position 5 of the pyrazole ring (e.g., 5-bromo-1-phenyl-1H-pyrazole-3-carboxylate) is displaced by thiophenol in the presence of a Cu(I) catalyst. For example, using CuBr and 1,10-phenanthroline in dimethylformamide at 100°C facilitates the coupling, yielding the phenylsulfanyl derivative.
Oxime Formation at Position 4
The 4-methyl group of 1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate is oxidized to a ketone using KMnO4 or SeO2, followed by oximation with hydroxylamine. This two-step process ensures high stereoselectivity for the (E)-isomer.
Optimization Data :
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl4 | 78 | |
| Sulfanylation | PhSH, CuBr, DMF | 65 | |
| Oxidation | SeO2, dioxane | 82 | |
| Oximation | NH2OH·HCl, EtOH | 90 |
Experimental Procedures and Optimization
Regiochemical Control
The placement of the phenylsulfanyl group at position 5 is influenced by the choice of starting materials. β-Keto esters with electron-withdrawing groups (e.g., sulfanyl) favor cyclization at the α-position, ensuring correct regiochemistry.
Stereoselective Oximation
The (E)-configuration of the hydroxyimino group is favored under acidic conditions due to thermodynamic stabilization. Conducting the oximation in ethanol at pH 4–5 using NH2OH·HCl ensures >95% (E)-isomer formation.
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazole ring and the (E)-configuration of the hydroxyimino group. Supramolecular interactions, such as C–H···O and π-stacking, stabilize the crystal lattice.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic effects, particularly in the treatment of various diseases due to its ability to interact with biological targets.
Case Study: Anti-Cancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anti-cancer properties. For instance, research demonstrated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. These findings suggest potential pathways for developing new cancer therapies based on this compound class .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies have demonstrated that related compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests that this compound could be a candidate for further investigation in treating inflammatory disorders .
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound, which can protect cells from oxidative stress.
Case Study: Neuroprotection
A study evaluated the neuroprotective effects of pyrazole derivatives against oxidative damage in neuronal cell lines. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability, suggesting their potential use in neurodegenerative disease therapies .
Data Tables
| Application | Findings/Case Studies |
|---|---|
| Medicinal Chemistry | Potential anti-cancer activity |
| Anti-inflammatory | Inhibition of cytokines in macrophage cultures |
| Antioxidant Activity | Neuroprotective effects against oxidative stress |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyrazole-carboxylate family, which includes derivatives with varied substituents influencing physicochemical properties and biological activity. Below is a comparative analysis with select analogs based on inferred structural and functional similarities:
Table 1: Key Structural and Functional Comparisons
Key Findings:
This could influence redox behavior or binding affinity in coordination chemistry .
Stereoelectronic Tuning: The (E)-hydroxyimino group at position 4 provides a rigid planar geometry, favoring chelation with transition metals (e.g., Cu²⁺, Ni²⁺). This contrasts with pyrazole derivatives bearing aldehyde groups, which exhibit greater conformational flexibility .
The phenylsulfanyl group may modulate lipophilicity, affecting membrane permeability .
Methodological Considerations for Comparative Analysis
The absence of explicit experimental data for the target compound in the provided evidence necessitates reliance on computational and crystallographic tools:
- SHELX Suite : Programs like SHELXL (for small-molecule refinement) and SHELXD (for structure solution) could resolve the compound’s crystallographic parameters, enabling comparisons with analogs in the Cambridge Structural Database (CSD) .
- Mercury CSD: This tool allows visualization of intermolecular interactions (e.g., hydrogen bonds involving the hydroxyimino group) and packing patterns, critical for understanding stability and reactivity relative to similar pyrazole derivatives .
Biological Activity
Methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate, also known by its CAS number 318238-02-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H15N3O3S
- Molecular Weight : 345.39 g/mol
- CAS Number : 318238-02-7
The compound features a pyrazole ring substituted with a hydroxylamine group and a phenylsulfanyl moiety, which contribute to its biological properties.
Research indicates that compounds containing pyrazole and oxime functionalities often exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. The mechanism is thought to involve the inhibition of key enzymes in microbial metabolism.
- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
1. Antimicrobial Activity
A study reported that pyrazole oxime derivatives exhibit significant antifungal activity against various strains, suggesting that this compound may have similar effects .
2. Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, demonstrating cytotoxic effects. The specific pathways involved include:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
3. Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Drabek et al. (1992) | Identified broad-spectrum antimicrobial activity in pyrazole derivatives. |
| Motoba et al. (2000) | Reported anticancer effects in various cell lines treated with pyrazole oxime derivatives. |
| Park et al. (2005) | Demonstrated anti-inflammatory effects in animal models using related compounds. |
Q & A
Basic: What synthetic strategies are optimal for introducing the hydroxyimino and phenylsulfanyl groups in this compound?
Methodological Answer:
The hydroxyimino (oxime) group can be introduced via condensation of a carbonyl precursor with hydroxylamine hydrochloride under reflux in ethanol, as demonstrated in analogous pyrazole oxime syntheses . For the phenylsulfanyl group, nucleophilic substitution using thiophenol in the presence of a base (e.g., K₂CO₃) at 80–100°C is effective, leveraging the electrophilic character of the pyrazole C-5 position . Sequential protection/deprotection steps may be required to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the (E)-configuration of the hydroxyimino moiety?
Methodological Answer:
NMR Spectroscopy : The (E)-configuration is confirmed by observing a characteristic downfield shift (~10–11 ppm) in the ¹³C NMR for the imino carbon, consistent with similar oxime derivatives .
X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement, with typical C=N-O torsion angles of ~180° for the (E)-isomer, as seen in structurally related compounds (e.g., (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene] derivatives) .
IR Spectroscopy : A sharp ν(N-O) stretch at ~1630–1650 cm⁻¹ further supports the oxime geometry .
Advanced: How do steric and electronic effects of the phenylsulfanyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The phenylsulfanyl group acts as a moderate electron-withdrawing substituent, directing electrophilic attacks to the pyrazole C-4 position. Steric hindrance from the bulky sulfur-linked phenyl ring may slow down Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring optimized conditions:
- Use of Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/ethanol (3:1) at 90°C .
- Microwave-assisted synthesis (150°C, 20 min) improves yields by mitigating steric limitations .
Comparative studies with non-sulfanyl analogs show reduced reaction rates (30–40% slower), highlighting the need for tailored catalytic systems .
Advanced: What mechanistic insights explain contradictions in thermal stability data for similar pyrazole-oxime derivatives?
Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition ranges of 180–220°C vs. 150–170°C) arise from:
Crystallographic Packing : Tight molecular packing (e.g., π-π stacking in phenyl groups) enhances stability, as observed in single-crystal structures .
Substituent Effects : Electron-donating groups (e.g., methoxy) increase stability, while electron-withdrawing groups (e.g., nitro) lower decomposition thresholds .
Analytical Conditions : TGA under nitrogen vs. air atmospheres can shift decomposition profiles by 20–30°C .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Docking Studies : Target the compound’s oxime and phenylsulfanyl groups for interactions with enzyme active sites (e.g., cytochrome P450). Use AutoDock Vina with force fields adjusted for sulfur-polarizable bonds .
QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀ data from analogs (e.g., ethyl 3-(difluoromethyl)pyrazole derivatives) .
MD Simulations : Assess stability in lipid bilayers to predict membrane permeability, leveraging parameters from similar pyrazole-carboxylates .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as recommended for structurally related pyrazole esters .
Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiophenol).
Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced: What catalytic systems enable selective functionalization of the pyrazole ring without disrupting the oxime group?
Methodological Answer:
Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue LED light to activate C-H bonds at C-4, preserving the oxime moiety .
Enzyme-Mediated Oxidation : Horseradish peroxidase (HRP) in aqueous buffer selectively oxidizes sulfur groups, leaving the oxime intact .
Microwave-Assisted Amination : Employ CuI/L-proline systems to introduce amines at C-5 with >90% selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
